molecular formula C41H64N6O14 B11832443 Aeruginosin 865

Aeruginosin 865

Cat. No.: B11832443
M. Wt: 865.0 g/mol
InChI Key: GYBRMQYCKSSXID-RIDHWVDWSA-N
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Description

Aeruginosin 865 is a bioactive compound isolated from the terrestrial cyanobacterium Nostoc sp. This compound belongs to the aeruginosin family, which is known for its unique structural features and potent biological activities. This compound has garnered significant attention due to its anti-inflammatory properties and potential therapeutic applications .

Preparation Methods

Aeruginosin 865 is typically isolated from cultivated soil cyanobacteria using a combination of centrifugal partition chromatography and gel permeation chromatography. The process involves the use of a biphasic solvent system composed of water, n-butanol, and acetic acid. The upper phase serves as the stationary phase, while the lower phase is employed as the mobile phase. The separation is performed at a flow rate of 10 mL/min, with a revolution speed of 1700 rpm and a temperature of 25°C. The isolated compound is then purified to achieve a purity of over 95% as determined by high-performance liquid chromatography .

Chemical Reactions Analysis

Aeruginosin 865 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound’s unique structure, which includes a fatty acid and a carbohydrate moiety, allows it to participate in diverse chemical transformations. Major products formed from these reactions include derivatives with modified functional groups that retain or enhance the compound’s biological activity .

Scientific Research Applications

Aeruginosin 865 has been extensively studied for its anti-inflammatory properties. It has shown significant potential in reducing the levels of pro-inflammatory mediators such as interleukin-8 and intercellular adhesion molecule-1 in human lung microvascular endothelial cells. Additionally, it inhibits the translocation of nuclear factor-kappa B to the nucleus, thereby modulating the inflammatory response .

Mechanism of Action

The anti-inflammatory effects of Aeruginosin 865 are primarily mediated through the inhibition of the nuclear factor-kappa B signaling pathway. By preventing the translocation of nuclear factor-kappa B to the nucleus, this compound reduces the transcription of genes involved in inflammation and cell survival. This mechanism of action makes it a promising candidate for the development of new anti-inflammatory therapies .

Comparison with Similar Compounds

Aeruginosin 865 is part of a larger family of aeruginosins, which includes compounds such as Aeruginosin 828A and cyanopeptolin 1020. These compounds share a common structural motif but differ in their specific functional groups and biological activities. This compound is unique due to its combination of a fatty acid and a carbohydrate moiety, which is not commonly found in other aeruginosins. This structural uniqueness contributes to its distinct biological properties and potential therapeutic applications .

Biological Activity

Aeruginosin 865 is a bioactive compound derived from the terrestrial cyanobacterium Nostoc sp. It belongs to a class of peptides known as aeruginosins, which are characterized by their complex structures and significant biological activities. This compound is notable for containing both a fatty acid and a carbohydrate moiety, making it unique among its peers. This compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

  • Molecular Formula : C₄₁H₆₄N₆O₁₄
  • Molecular Weight : 864.98 g/mol
  • CAS Number : 1611990-01-2

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties. Research indicates that it inhibits the translocation of NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) to the nucleus, a critical pathway in the inflammatory response. This inhibition can significantly reduce inflammatory markers in various cell types.

  • IL-8 Inhibition : this compound demonstrates significant inhibition of interleukin-8 (IL-8) production with an effective concentration (EC50) of approximately 3.5 μg/mL.
  • ICAM-1 Inhibition : The compound also inhibits intercellular adhesion molecule 1 (ICAM-1) with an EC50 of about 50.0 μg/mL in human microvascular endothelial cells stimulated by tumor necrosis factor-alpha (TNF-α) .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound across various cell lines:

Cell LineConcentration Range (μg/mL)Observed Effect
HeLaUp to 100No significant cytotoxicity
HepG2Up to 100No significant cytotoxicity
Mouse Fibrosarcoma100-200High-dose cytotoxicity observed
NIH/3T3Up to 200No cytotoxic effect

These findings suggest that while this compound can be cytotoxic at higher concentrations in certain cancer cell lines, it remains non-toxic to normal fibroblasts, indicating a potential therapeutic window for its use .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • NF-kB Pathway Inhibition : By preventing NF-kB from translocating to the nucleus, this compound disrupts the transcription of pro-inflammatory cytokines.
  • Regulation of Adhesion Molecules : The inhibition of ICAM-1 and IL-8 suggests a role in modulating cell adhesion and migration during inflammatory responses.
  • Cytotoxic Mechanisms : The selective cytotoxicity against fibrosarcoma cells may involve apoptosis induction pathways that are activated under stress conditions .

Case Study: Anti-inflammatory Activity in Animal Models

A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers in serum following induced inflammation via carrageenan injection. The results indicated a marked decrease in paw edema, highlighting its therapeutic potential in inflammatory diseases.

Research Findings on Biosynthesis and Diversity

A comprehensive review on the diversity and biosynthesis of aeruginosins emphasizes that these compounds are produced through nonribosomal peptide synthetases (NRPS), which contribute to their structural complexity and biological diversity. The review also discusses various sources of aeruginosins, including different strains of cyanobacteria, and their potential applications in drug development .

Properties

Molecular Formula

C41H64N6O14

Molecular Weight

865.0 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-6-[[(2R,3aR,5S,6S,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-5-hexanoyloxy-1-[(2R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C41H64N6O14/c1-4-5-6-9-31(50)59-29-19-23-18-27(36(54)44-14-7-8-15-45-41(42)43)47(26(23)20-30(29)60-40-34(53)32(51)33(52)35(61-40)39(57)58)38(56)25(16-21(2)3)46-37(55)28(49)17-22-10-12-24(48)13-11-22/h10-13,21,23,25-30,32-35,40,48-49,51-53H,4-9,14-20H2,1-3H3,(H,44,54)(H,46,55)(H,57,58)(H4,42,43,45)/t23-,25-,26+,27-,28-,29+,30+,32+,33+,34+,35+,40-/m1/s1

InChI Key

GYBRMQYCKSSXID-RIDHWVDWSA-N

Isomeric SMILES

CCCCCC(=O)O[C@H]1C[C@H]2C[C@@H](N([C@H]2C[C@@H]1O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC4=CC=C(C=C4)O)O)C(=O)NCCCCN=C(N)N

Canonical SMILES

CCCCCC(=O)OC1CC2CC(N(C2CC1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)O)C(=O)NCCCCN=C(N)N

Origin of Product

United States

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